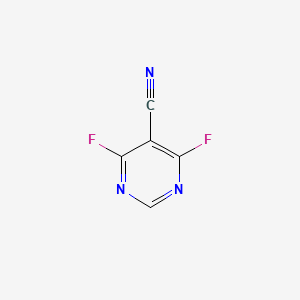

4,6-Difluoropyrimidine-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5HF2N3 |

|---|---|

Molecular Weight |

141.08 g/mol |

IUPAC Name |

4,6-difluoropyrimidine-5-carbonitrile |

InChI |

InChI=1S/C5HF2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H |

InChI Key |

KOXFPKGXQVRRMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(C(=N1)F)C#N)F |

Origin of Product |

United States |

Reactivity and Derivatization Strategies of 4,6 Difluoropyrimidine 5 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) ring in 4,6-Difluoropyrimidine-5-carbonitrile is electron-deficient, making it susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of two fluorine atoms, which are strong electron-withdrawing groups.

Regioselectivity of Nucleophilic Attack on the Pyrimidine Ring

The pyrimidine ring possesses two electrophilic centers at positions 4 and 6, where the fluorine atoms are located. Nucleophilic attack can theoretically occur at either of these positions. The regioselectivity of this attack is influenced by both electronic and steric factors. The electron-withdrawing cyano group at the 5-position influences the electron distribution within the ring, affecting the relative electrophilicity of the C4 and C6 positions.

Computational studies on analogous 2,4-dichloropyrimidines have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of regioselectivity. For unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly located at the C4 position, leading to preferential attack at this site. However, substituents on the pyrimidine ring can alter the LUMO distribution. In the case of this compound, the symmetrically placed fluorine atoms and the C5-carbonitrile group create a more complex electronic environment. While specific computational studies on this exact molecule are not widely reported, it is anticipated that both C4 and C6 positions are highly activated towards nucleophilic attack. In practice, for symmetrically substituted 4,6-dihalopyrimidines, reactions with nucleophiles often proceed at both positions, and achieving monosubstitution can require careful control of reaction conditions.

Influence of Fluorine Atoms on SNAr Reactivity

The two fluorine atoms at the C4 and C6 positions play a crucial role in activating the pyrimidine ring for SNAr reactions. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect significantly lowers the electron density of the pyrimidine ring. This increased electrophilicity facilitates the initial attack by a nucleophile, which is typically the rate-determining step in SNAr reactions.

The high electronegativity of fluorine also stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. This stabilization lowers the activation energy of the reaction, leading to faster reaction rates compared to other halogenated pyrimidines (Cl, Br, I). Although the carbon-fluorine bond is strong, the departure of the fluoride (B91410) ion is not the rate-limiting step; instead, the restoration of aromaticity upon leaving group departure is a rapid process.

Amidation and Aminolysis Processes

The activated nature of the C-F bonds in this compound allows for facile displacement by various nitrogen nucleophiles, such as primary and secondary amines, in a process known as aminolysis. These reactions are fundamental for the synthesis of a wide array of substituted aminopyrimidines.

For instance, the reaction of 4,6-dichloropyrimidine (B16783) analogs with amines has been shown to be an effective method for introducing amino substituents. While specific examples with this compound are not extensively detailed in publicly available literature, the principles of SNAr suggest that it will readily react with amines. The reaction of the analogous 4-amino-6-chloropyrimidine-5-carbonitrile (B1279933) with piperidine (B6355638) to yield 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile demonstrates the feasibility of nucleophilic substitution at the 6-position. It is expected that this compound would undergo sequential substitution, where the first substitution would yield a 4-amino-6-fluoropyrimidine-5-carbonitrile derivative, which could then undergo a second substitution to afford a 4,6-diaminopyrimidine-5-carbonitrile.

The table below illustrates potential products from the reaction of this compound with different amines.

| Nucleophile (Amine) | Potential Product |

| Ammonia | 4,6-Diaminopyrimidine-5-carbonitrile |

| Methylamine | 4,6-Bis(methylamino)pyrimidine-5-carbonitrile |

| Piperidine | 4,6-Di(piperidin-1-yl)pyrimidine-5-carbonitrile |

This table represents expected products based on the principles of SNAr reactions.

Solvolysis Reactions

Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. In the context of this compound, this can occur when the compound is dissolved in a nucleophilic solvent such as water or an alcohol (e.g., methanol (B129727), ethanol). This process can compete with or occur alongside reactions with other added nucleophiles.

Studies on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have shown that under certain conditions, particularly with increased alkalinity, solvolysis can occur concurrently with amination, leading to the incorporation of alkoxide groups from the alcohol solvent. ias.ac.in It is plausible that this compound would exhibit similar behavior, especially given the high reactivity of the C-F bonds. For example, reaction in methanol could potentially lead to the formation of 4-fluoro-6-methoxypyrimidine-5-carbonitrile or 4,6-dimethoxypyrimidine-5-carbonitrile.

Carbonitrile Functional Group Transformations

The carbonitrile (-C≡N) group at the 5-position of the pyrimidine ring is a versatile functional group that can be converted into other functionalities, most notably amides and carboxylic acids through hydrolysis.

Hydrolysis and Amidation Pathways

The hydrolysis of a nitrile can lead to either a primary amide or a carboxylic acid, depending on the reaction conditions. The conversion of the carbonitrile group in pyrimidine-5-carbonitrile derivatives to a carboxamide group is a known transformation.

Partial Hydrolysis to Amide:

Selective partial hydrolysis of the nitrile to the corresponding primary amide (carboxamide) can be achieved under controlled conditions. This transformation is often carried out using either acid or base catalysis. For instance, treatment with concentrated sulfuric acid or the use of basic hydrogen peroxide are common methods for this conversion. The reaction proceeds through the nucleophilic attack of water on the carbon of the nitrile, which is often activated by protonation in acidic media.

Complete Hydrolysis to Carboxylic Acid:

Under more vigorous acidic or basic conditions and with prolonged reaction times, the initially formed amide can undergo further hydrolysis to yield the corresponding carboxylic acid.

The table below outlines the expected products from the hydrolysis of the carbonitrile group in this compound.

| Reaction Conditions | Product |

| Mild acid or base (partial hydrolysis) | 4,6-Difluoropyrimidine-5-carboxamide |

| Strong acid or base (complete hydrolysis) | 4,6-Difluoropyrimidine-5-carboxylic acid |

This table represents expected products based on general nitrile hydrolysis pathways.

Cyclization Reactions Involving the Nitrile Moiety

The nitrile group in this compound is a versatile functional group that can participate in various cyclization reactions to form fused heterocyclic systems. While specific examples involving this exact compound are not extensively documented in publicly available literature, the reactivity of the cyanopyrimidine core suggests its utility in constructing polycyclic structures. The electron-withdrawing nature of the pyrimidine ring and the fluorine atoms enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack, which is often the initial step in cyclization cascades.

One common strategy involves the reaction of o-aminonitriles with various reagents to build an adjacent ring. In analogous systems, o-aminonitrile functionalities are readily converted into a variety of fused heterocycles such as pyrazoles, thiazoles, and other pyrimidine-fused systems. For instance, treatment of related aminopyrazole-carbonitriles with reagents like hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolo[3,4-d]pyrimidine cores. This transformation proceeds through an initial nucleophilic attack of the hydrazine on the nitrile carbon, followed by an intramolecular cyclization and dehydration.

Cross-Coupling Methodologies for C-C Bond Formation

The fluorine atoms at the C4 and C6 positions of this compound are susceptible to nucleophilic aromatic substitution. However, for the formation of carbon-carbon bonds at these positions, palladium-catalyzed cross-coupling reactions are the methods of choice, offering a powerful and versatile tool for the derivatization of the pyrimidine core. While literature specifically detailing the cross-coupling reactions of this compound is limited, extensive research on the analogous 4,6-dichloropyrimidines provides significant insight into the expected reactivity. The principles of these reactions are directly applicable, with the understanding that the C-F bond is generally less reactive than the C-Cl bond in palladium-catalyzed cycles, which may necessitate the use of more active catalysts or harsher reaction conditions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. This reaction typically involves the coupling of an organoboron reagent (boronic acid or boronate ester) with a halide or triflate in the presence of a palladium catalyst and a base. For this compound, a sequential, site-selective substitution of the fluorine atoms with various aryl or heteroaryl groups is anticipated. rsc.org

The general reactivity trend for dihalopyrimidines in Suzuki-Miyaura coupling is that the C4 and C6 positions are more reactive than the C2 and C5 positions. rsc.org In the case of this compound, both fluorine atoms are activated by the electron-withdrawing nitrile group and the pyrimidine ring nitrogens. It is expected that mono- or di-arylated/heteroarylated products can be obtained by carefully controlling the reaction stoichiometry and conditions.

A typical reaction would involve treating this compound with an arylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, a base like K₂CO₃, Na₂CO₃, or K₃PO₄, and a solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water. The reaction temperature can be varied to control the selectivity, with lower temperatures favoring monosubstitution.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions of Analogous Dihalopyrimidines

| Entry | Pyrimidine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Chloro-6-phenylpyrimidine | 85 |

| 2 | 4,6-Dichloropyrimidine-5-carbonitrile (B1297664) | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 4-Chloro-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile | 92 |

| 3 | 4,6-Dichloropyrimidine | 2-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 4,6-Di(2-thienyl)pyrimidine | 78 |

Note: This table presents data for analogous dichloropyrimidines to illustrate the expected reactivity of this compound.

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methodologies can be employed to introduce diverse carbon-based substituents onto the pyrimidine ring of this compound. These reactions further expand the synthetic utility of this scaffold. The reactivity of the C-F bonds would again be a key consideration, potentially requiring tailored catalytic systems.

Stille Coupling: This reaction couples the substrate with an organostannane reagent. It is known for its tolerance of a wide range of functional groups. The reaction of this compound with an aryltributylstannane in the presence of a palladium catalyst would be expected to yield the corresponding aryl-substituted pyrimidine.

Heck Coupling: The Heck reaction involves the coupling of the pyrimidine with an alkene. This would lead to the formation of alkenyl-substituted pyrimidines, which are valuable intermediates for further transformations.

Sonogashira Coupling: This reaction enables the introduction of alkyne moieties by coupling with a terminal alkyne. The resulting alkynylpyrimidines are versatile building blocks for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent. This method is often highly efficient and can be used to introduce both alkyl and aryl substituents. A Negishi cross-coupling of a related bis(4,6-dichloropyrimidin-5-yl)zinc reagent with hetaryl halides has been reported as a method to synthesize fused deazapurine heterocycles. nih.gov

Cycloaddition and Condensation Reactions

The activated pyrimidine ring and the nitrile functionality in this compound make it a valuable substrate for various cycloaddition and condensation reactions, leading to the formation of diverse fused heterocyclic systems.

Formation of Fused Heterocyclic Systems

Condensation with Hydrazines for Pyrazolo[3,4-d]pyrimidine Derivatives

A particularly well-established and important reaction of 5-cyanopyrimidines bearing leaving groups at the C4 and C6 positions is their condensation with hydrazine and its derivatives to form pyrazolo[3,4-d]pyrimidines. This class of compounds is of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to act as inhibitors of various enzymes.

The reaction proceeds through an initial nucleophilic substitution of one of the fluorine atoms by a nitrogen of the hydrazine, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the electrophilic carbon of the nitrile group. This addition is typically followed by tautomerization to yield the stable aromatic pyrazolopyrimidine ring system.

The reaction of this compound with hydrazine hydrate would be expected to produce 4-fluoro-1H-pyrazolo[3,4-d]pyrimidin-5-amine. The remaining fluorine atom can then be subjected to further nucleophilic substitution to introduce additional diversity. The use of substituted hydrazines allows for the introduction of substituents at the N1 position of the pyrazolo[3,4-d]pyrimidine core.

Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from Related Pyrimidines

| Entry | Pyrimidine Substrate | Hydrazine Reagent | Solvent | Conditions | Product |

| 1 | 4,6-Dichloropyrimidine-5-carboxaldehyde | Hydrazine hydrate | Ethanol | Reflux | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine |

| 2 | 4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Ethylamine | Triethylamine | Heat | N-Ethyl-4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine |

| 3 | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Urea (B33335) | Fusion | High Temp | 1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione |

Note: This table includes examples from related pyrimidine precursors to demonstrate the general synthetic route to pyrazolo[3,4-d]pyrimidines. nih.govresearchgate.net

Claisen–Schmidt Condensations

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction between an enolizable ketone or aldehyde and a non-enolizable aromatic aldehyde or ketone. This reaction is a cornerstone for the synthesis of chalcones and related α,β-unsaturated keto compounds. However, a review of the scientific literature indicates that specific examples of this compound being utilized as a substrate in Claisen-Schmidt condensation reactions are not extensively documented. The reactivity of the pyrimidine ring, particularly with its electron-withdrawing fluoro and cyano substituents, is dominated by nucleophilic aromatic substitution pathways rather than condensations involving methyl or methylene (B1212753) groups adjacent to the ring, which would be required for this type of reaction.

Chemo- and Regioselective Transformations

The chemical behavior of this compound is characterized by the high reactivity of its C4 and C6 positions towards nucleophiles. The presence of two strongly electronegative fluorine atoms, coupled with the electron-withdrawing effects of the ring nitrogen atoms and the C5-cyano group, renders the pyrimidine ring highly electron-deficient. This electronic profile makes the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The key challenge and synthetic opportunity lie in controlling the chemo- and regioselectivity of these transformations to achieve mono- or di-substitution with desired functionalities.

Regioselectivity in Sequential Substitutions

The two fluorine atoms at the C4 and C6 positions are chemically equivalent, making the initial nucleophilic attack equally likely at either site. However, once the first substitution has occurred, the electronic nature of the newly introduced substituent dictates the reactivity of the remaining fluorine atom. This allows for a stepwise and regioselective approach to synthesize unsymmetrically substituted pyrimidines.

Research on the analogous compound, 4,6-dichloropyrimidine-5-carbonitrile, provides significant insight into this process. It has been demonstrated that this scaffold can undergo sequential nucleophilic substitution to yield highly functionalized derivatives. In a typical reaction, a nucleophile, such as a carbazole (B46965) derivative, displaces the first halogen. The reaction mixture is heated in the presence of a base like potassium hydroxide (B78521) in a polar aprotic solvent such as DMSO. Following the initial substitution, a second, different nucleophile can be introduced to replace the remaining halogen, affording a di-substituted product with distinct groups at the C4 and C6 positions.

A general synthetic route involves the reaction of 4,6-dichloropyrimidine-5-carbonitrile with carbazole derivatives in the presence of potassium hydroxide in DMSO at elevated temperatures. This procedure leads to the formation of 4,6-di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile and its derivatives in moderate to good yields. This sequential substitution highlights the ability to control the regiochemistry of the functionalization. A similar reactivity pattern is anticipated for this compound, given that fluorine is an excellent leaving group in SNAr reactions.

Table 1: Synthesis of Di-substituted Pyrimidine-5-carbonitriles via Nucleophilic Aromatic Substitution (based on 4,6-dichloro-analogue)

| Starting Pyrimidine | Nucleophile | Product | Yield (%) |

| 4,6-Dichloropyrimidine-5-carbonitrile | 9H-Carbazole | 4,6-Di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile | 49 |

| 4,6-Dichloropyrimidine-5-carbonitrile | 3,6-Di-tert-butyl-9H-carbazole | 4,6-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrimidine-5-carbonitrile | 36 |

Data sourced from a study on 4,6-dichloropyrimidine-5-carbonitrile, illustrating the expected regioselective di-substitution pattern.

Chemoselectivity

Chemoselectivity arises when a reagent has a choice between two or more different functional groups or reactive sites. In the context of this compound, this is particularly relevant when a mixture of nucleophiles is present. Studies on structurally related 4,6-dichloropyrimidine derivatives have shown that competition between different nucleophiles can be controlled to achieve selective substitution. For instance, in a reaction medium containing both an amine (a soft nucleophile) and an alkoxide (a hard nucleophile), the outcome of the reaction can be influenced by factors such as the concentration of the nucleophiles and the specific reaction conditions. This competition allows for the selective introduction of either an amino or an alkoxy group at the C4/C6 position, demonstrating a high degree of chemoselectivity in the functionalization of the dihalopyrimidine core.

Spectroscopic and Advanced Characterization Methodologies for Structural Elucidation

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of 4,6-Difluoropyrimidine-5-carbonitrile are expected to display distinct peaks corresponding to its key structural features. The most prominent of these is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the region of 2200-2260 cm⁻¹ in the IR spectrum. This peak is a definitive marker for the presence of the carbonitrile functionality.

The pyrimidine (B1678525) ring itself gives rise to a series of complex vibrations. Aromatic C=N and C=C stretching vibrations are expected in the 1400-1650 cm⁻¹ region. The C-H stretching vibration of the lone proton at the C2 position would appear around 3000-3100 cm⁻¹. Furthermore, characteristic C-F stretching vibrations are anticipated to be strong in the IR spectrum, typically falling within the 1000-1300 cm⁻¹ range. Ring breathing modes, which involve the concerted expansion and contraction of the entire pyrimidine ring, are also expected and are often more prominent in the Raman spectrum.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Infrared Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Assignment |

| C-H Stretch | 3100 - 3000 | 3100 - 3000 | Aromatic C-H |

| C≡N Stretch | 2260 - 2200 | 2260 - 2200 | Nitrile |

| C=N/C=C Stretch | 1650 - 1400 | 1650 - 1400 | Pyrimidine Ring |

| C-F Stretch | 1300 - 1000 | 1300 - 1000 | Carbon-Fluorine |

| Ring Breathing | Weak | Strong | Pyrimidine Ring |

| C-H Bending | 900 - 650 | 900 - 650 | Aromatic C-H out-of-plane |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is anticipated to be simple yet informative. The molecule contains a single proton attached to the C2 position of the pyrimidine ring. Due to the electron-withdrawing nature of the two nitrogen atoms and the two fluorine atoms, this proton is expected to be significantly deshielded, appearing as a downfield signal. Its chemical shift is predicted to be in the range of δ 8.5-9.5 ppm.

This proton is coupled to the two fluorine atoms at the C4 and C6 positions. Since the fluorine atoms are three bonds away (H-C2-N1-C6-F and H-C2-N3-C4-F), a ³JHF coupling will be observed. As the two fluorine atoms are chemically equivalent, they will split the proton signal into a triplet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct carbon signals are expected. The carbons directly bonded to the highly electronegative fluorine atoms (C4 and C6) are predicted to resonate at a very downfield chemical shift, likely in the range of δ 160-170 ppm. Furthermore, these signals will appear as doublets due to strong one-bond ¹JCF coupling. The C2 carbon, bonded to the single proton, would appear at a lower chemical shift, estimated around δ 150-160 ppm. The nitrile carbon (C≡N) has a characteristic chemical shift in the δ 110-120 ppm range. The C5 carbon, attached to the nitrile group, is expected at a lower field, around δ 90-100 ppm, and may exhibit smaller two-bond ²JCF coupling to the fluorine atoms.

¹⁹F NMR is a highly sensitive technique for probing fluorine environments. biophysics.orgnih.govhuji.ac.il In this compound, the two fluorine atoms at positions 4 and 6 are chemically and magnetically equivalent due to the molecule's symmetry. Consequently, they are expected to produce a single signal in the ¹⁹F NMR spectrum. thermofisher.com This signal will be split into a doublet by the single proton at the C2 position due to the three-bond ³JHF coupling. The chemical shift for fluorine atoms on a pyrimidine ring is typically in the range of δ -60 to -100 ppm relative to CFCl₃.

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| ¹H | H2 | 9.5 - 8.5 | Triplet (t) | ³JHF = 2-5 |

| ¹³C | C2 | 160 - 150 | Doublet (d) | ¹JCH ≈ 180-200 |

| ¹³C | C4, C6 | 170 - 160 | Doublet of triplets (dt) | ¹JCF ≈ 250-300; ³JCNCF ≈ 15-25 |

| ¹³C | C5 | 100 - 90 | Triplet (t) | ²JCF ≈ 15-25 |

| ¹³C | C≡N | 120 - 110 | Singlet (s) | - |

| ¹⁹F | F4, F6 | -60 to -100 | Doublet (d) | ³JFH = 2-5 |

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei. emerypharma.comyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would not be particularly useful for this molecule, as it contains only one isolated proton, and therefore no proton-proton couplings can be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. For this compound, the HSQC spectrum would show a single cross-peak connecting the ¹H signal of H2 with the ¹³C signal of C2.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is essential as it reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. emerypharma.com The proton at H2 is expected to show correlations to the fluorinated carbons C4 and C6, and potentially to the nitrile-bearing carbon C5. These correlations would be key to confirming the assignment of the quaternary carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₅HF₂N₃, giving it a monoisotopic mass of approximately 139.01 Da. The high-resolution mass spectrum (HRMS) should show a molecular ion peak (M⁺) corresponding to this mass, confirming the elemental composition.

Under electron ionization (EI), the molecule is expected to fragment in a characteristic manner. The pyrimidine ring is relatively stable, but fragmentation pathways could include the loss of a fluorine radical (F•) to give an ion at [M-19]⁺, or the elimination of a neutral hydrogen cyanide molecule (HCN) from the ring, resulting in an [M-27]⁺ fragment. Further fragmentation of the pyrimidine ring would lead to smaller charged species. Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. iosrjournals.orgmiamioh.edu

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion Formula | Interpretation |

| 139 | [C₅HF₂N₃]⁺ | Molecular Ion (M⁺) |

| 120 | [C₅HF₂N₂]⁺ | Loss of F radical |

| 112 | [C₄F₂N₂]⁺ | Loss of HCN from M⁺ |

| 85 | [C₃FN₂]⁺ | Further ring fragmentation |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

The electronic absorption and emission properties of pyrimidine derivatives are of significant interest for applications in optoelectronics, particularly in the development of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).

UV-Vis spectroscopy of pyrimidine derivatives typically reveals absorption bands corresponding to π→π* and n→π* electronic transitions. For instance, studies on various 4,6-disubstituted pyrimidine-5-carbonitrile derivatives show absorption maxima in the range of 300–450 nm. The exact position and intensity of these bands are influenced by the nature of the substituents on the pyrimidine ring and the solvent used. While specific UV-Vis data for this compound is not extensively detailed in the available literature, the strong electron-withdrawing nature of the fluorine atoms and the cyano group is expected to influence its absorption spectrum significantly.

Photoluminescence studies, including fluorescence and phosphorescence, provide insights into the excited state dynamics of these molecules. Pyrimidine-5-carbonitrile has been used as an acceptor moiety in TADF emitters. The design of such molecules often involves linking a donor group to the pyrimidine-5-carbonitrile core. The photophysical properties, such as fluorescence quantum yield and delayed fluorescence lifetime, are crucial for the performance of these materials in OLEDs. For example, a TADF emitter incorporating a 4,6-diphenylpyrimidine-5-carbonitrile acceptor demonstrated a delayed fluorescence lifetime of 2.4 µs. Derivatives of 3-hydroxy-2,2'-bipyridine-6-carbonitriles have shown high fluorescence quantum yields in powder form, reaching up to 92.9%.

Table 1: Representative Photophysical Data for Related Pyrimidine-5-carbonitrile Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (%) | Delayed Lifetime (µs) |

|---|---|---|---|---|

| ortho-linked PyCN-donor TADF emitter | ~380 | ~500 | ~20 | 2.4 |

Note: The data presented is for illustrative purposes based on related pyrimidine-5-carbonitrile derivatives and may not be representative of this compound itself.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the three-dimensional molecular structure of a compound in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.

Advanced Analytical Techniques

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules. While specific PES data for this compound is not available, the principles of the technique can be applied to predict its electronic characteristics. Ultraviolet Photoelectron Spectroscopy (UPS) would provide information on the valence electron energy levels, including the highest occupied molecular orbital (HOMO). X-ray Photoelectron Spectroscopy (XPS) would yield data on the core-level electron binding energies, confirming the elemental composition and chemical states of the atoms (C, N, F). The strong electron-withdrawing effects of the two fluorine atoms and the cyano group are expected to lower the energy of the molecular orbitals compared to unsubstituted pyrimidine.

Time-of-flight mass spectrometry (TOFMS) is a high-resolution mass analysis method used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental formula of newly synthesized compounds with high accuracy. In the characterization of this compound, TOFMS would be used to verify its molecular mass of approximately 141.02 g/mol . High-resolution TOFMS can distinguish between compounds with very similar molecular weights, providing unambiguous identification. This technique has become a major tool in proteomics and the analysis of large biological molecules due to its high sensitivity and mass range.

Table 2: Exact Mass Calculation for this compound (C₅HF₂N₃)

| Atom | Number | Atomic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (¹²C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (¹H) | 1 | 1.007825 | 1.007825 |

| Fluorine (¹⁹F) | 2 | 18.998403 | 37.996806 |

| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |

| Total Exact Mass | | | 141.013853 |

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of a compound and to estimate its HOMO and LUMO energy levels. For pyrimidine-5-carbonitrile derivatives used in electronic applications, these parameters are critical. The reduction and oxidation potentials determined from CV scans can be used to calculate the electron affinity (approximated by the LUMO level) and the ionization potential (approximated by the HOMO level).

For this compound, the presence of three potent electron-withdrawing groups (two fluorine atoms and one cyano group) on the pyrimidine ring is expected to result in a low-lying LUMO energy level, making it a good electron acceptor. This property is desirable for n-type semiconductor materials in organic electronics. Studies on related pyrimidine-carbonitrile compounds have shown that their electrochemical properties can be tuned by modifying the substituents.

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and phase behavior of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (Td), which is a key indicator of thermal stability. For materials used in electronic devices, high thermal stability is crucial for long operational lifetimes. For example, the related compound 4,6-dichloropyrimidine-5-carbonitrile (B1297664) exhibits a decomposition temperature exceeding 300°C. It is expected that this compound would also possess high thermal stability due to the strong C-F bonds and the aromatic nature of the pyrimidine ring.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. DSC is used to identify thermal transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg). These parameters are important for understanding the material's morphology and for defining processing conditions. While specific TGA and DSC data for this compound are not detailed in the searched literature, analysis of its derivatives provides insight into the expected behavior.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,6-dichloropyrimidine-5-carbonitrile |

| 4,6-diphenylpyrimidine-5-carbonitrile |

| 3-hydroxy-2,2'-bipyridine-6-carbonitriles |

Elemental Analysis

Elemental analysis is a fundamental analytical technique employed in the structural elucidation of chemical compounds. It provides quantitative information about the elemental composition of a substance, which is crucial for verifying its empirical formula and assessing its purity. For a novel or synthesized compound such as this compound, elemental analysis serves as a primary method to confirm that the isolated substance possesses the expected atomic proportions of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and fluorine (F).

The process typically involves the combustion of a precisely weighed sample of the compound in a controlled environment. This combustion breaks the molecule down into simple gaseous products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). These gases are then separated and quantified using various detection methods. The mass of each element in the original sample is determined from the masses of these combustion products. For halogenated compounds like this compound, specific analytical methods are employed to determine the fluorine content.

The experimentally determined percentages of each element (the "found" values) are then compared against the theoretically calculated percentages derived from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of error (e.g., ±0.4%), provides strong evidence for the compound's proposed structure and purity.

Detailed Research Findings

For this compound (C₅HF₂N₃), the theoretical elemental composition has been calculated based on its molecular formula and the atomic weights of its constituent elements. These calculated values serve as the benchmark for experimental results.

| Element | Symbol | Calculated (%) | Found (%) |

|---|---|---|---|

| Carbon | C | 42.57 | Data not available in cited literature |

| Hydrogen | H | 0.71 | Data not available in cited literature |

| Nitrogen | N | 29.78 | Data not available in cited literature |

| Fluorine | F | 26.93 | Data not available in cited literature |

Note: "Found (%)" values are determined experimentally and would be reported in peer-reviewed scientific literature detailing the synthesis and characterization of the compound. The provided table indicates that such experimental data was not available in the searched sources.

In the broader context of synthetic chemistry, elemental analysis is a standard characterization technique reported alongside spectroscopic data (such as NMR, IR, and mass spectrometry) in the formal identification of a newly synthesized compound. For pyrimidine derivatives, which are a significant class of heterocyclic compounds in medicinal chemistry and materials science, elemental analysis is critical in confirming the successful incorporation of various substituents onto the pyrimidine core. The presence and correct proportion of fluorine and nitrogen, in this case, are defining features of the molecule, and their accurate quantification through elemental analysis would be an indispensable step in its structural confirmation.

Computational and Theoretical Studies of 4,6 Difluoropyrimidine 5 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of various molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the geometric and electronic properties of organic molecules. nih.gov DFT methods, such as the popular B3LYP functional combined with a basis set like 6-311G(d,p), are frequently employed to optimize molecular geometries and compute vibrational frequencies and other properties. mdpi.comnih.gov This approach has been successfully used to study various pyrimidine (B1678525) derivatives, providing detailed insights into their molecular structure. mdpi.comnih.gov The analysis of the electronic and geometric structures of molecules can be further enhanced by studying the effects of different substituents or chemical environments, such as chlorination. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. materialsciencejournal.orgirjweb.com A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org

DFT calculations are a standard method for determining HOMO and LUMO energies. schrodinger.com For instance, in a study on a related pyran-3-carboxylate compound using the B3LYP/6-311G(d,p) level of theory, the HOMO-LUMO energy gap was calculated to be 4.54 eV, indicating significant molecular stability. materialsciencejournal.org These energy values are also used to calculate global quantum chemical descriptors like chemical hardness, softness, and electronegativity. materialsciencejournal.orgirjweb.com

Table 1: Example Frontier Orbital Energies and Properties Calculated via DFT Note: The following data is for Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, a molecule with a cyano group, and is presented to illustrate typical calculated values. materialsciencejournal.org

| Parameter | Value |

| HOMO Energy | -7.06 eV |

| LUMO Energy | -2.52 eV |

| Energy Gap (ΔE) | 4.54 eV |

| Ionization Potential (I) | 7.06 eV |

| Electron Affinity (A) | 2.52 eV |

| Global Hardness (η) | 2.27 eV |

| Global Softness (σ) | 0.44 eV⁻¹ |

| Electronegativity (χ) | 4.79 eV |

Other electronic properties that can be calculated include polarizability and hyperpolarizability, which are important for understanding a molecule's response to an external electric field and its potential in nonlinear optical applications. researchgate.netresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine activation energies. researchgate.net DFT calculations are frequently used to investigate reaction pathways, such as the mutual isomerization of uracil (B121893) derivatives or the formation of aminophthalonitriles. researchgate.netresearchgate.net This approach allows for the detailed study of bond-forming and bond-breaking processes, providing a step-by-step understanding of the reaction. For a molecule like 4,6-Difluoropyrimidine-5-carbonitrile, computational modeling could be used to explore its reactivity in nucleophilic substitution reactions, predicting the most likely sites of attack and the energy barriers associated with different pathways.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule. For relatively rigid structures like pyrimidine rings, the conformational landscape may be limited. However, computational methods can still determine the most stable geometry. mdpi.com

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov MD simulations can provide detailed information on molecular fluctuations and conformational changes, which is particularly useful for understanding the behavior of flexible molecules or the interaction of a solute with its solvent environment. nih.gov For this compound, MD simulations could be employed to understand its interactions with solvent molecules and its dynamic behavior in solution, complementing the static picture provided by geometry optimization. chemrxiv.org

Prediction of Spectroscopic Parameters (e.g., IR, NMR Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is crucial for structure elucidation and the interpretation of experimental data. nih.gov

Infrared (IR) Spectra: DFT calculations can compute the vibrational frequencies of a molecule. nih.gov The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, which can then be compared with experimental data to aid in the assignment of vibrational modes. nih.govresearchgate.net

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. d-nb.info DFT calculations, often using functionals like M06-2X or MPW1PW91, have shown high accuracy in predicting NMR spectra, with mean absolute errors of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C shifts in some cases. d-nb.info This predictive capability is invaluable for confirming molecular structures and identifying unknown compounds. nih.govd-nb.info

Table 2: Example of Experimental vs. Calculated ¹³C NMR Chemical Shifts Note: The data below is for 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione and is presented to illustrate the typical correlation between calculated and experimental values. nih.gov

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C2 | 151.7 | 150.9 |

| C4 | 163.6 | 163.3 |

| C5 | 114.7 | 115.1 |

| C6 | 163.6 | 163.3 |

| C7 | 141.2 | 140.8 |

| C8 | 131.5 | 131.1 |

Thermodynamic and Kinetic Parameter Predictions

In the absence of extensive experimental data, computational chemistry serves as a powerful tool for predicting the thermodynamic and kinetic parameters of this compound. These theoretical predictions are crucial for understanding the compound's stability, reactivity, and behavior in chemical reactions.

Detailed research findings from computational studies, often employing methods like Density Functional Theory (DFT), provide insights into various thermodynamic properties. For instance, the heat of formation (HOFs), a key indicator of a molecule's stability, can be calculated. Isodesmic reactions are a common theoretical strategy to determine HOFs with high accuracy. This method involves a hypothetical reaction where the number and type of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. For related fluorinated nitrogen-containing heterocyclic compounds, studies have shown that the position of fluorine atoms can significantly influence the heat of formation.

Kinetic parameters, such as activation energies for various reactions involving this compound, can also be predicted through computational modeling. These predictions are vital for understanding the compound's reactivity and for designing synthetic pathways. By mapping the potential energy surface of a reaction, transition states can be identified, and the energy barriers for bond formation and cleavage can be calculated.

The following table summarizes the types of thermodynamic and kinetic parameters that can be predicted for this compound using computational methods.

| Parameter | Predicted Value/Range (Illustrative) | Computational Method | Significance |

| Heat of Formation (ΔHf°) | Value not available | DFT (e.g., B3LYP/6-311G**) | Indicates the intrinsic stability of the molecule. |

| Gibbs Free Energy (ΔG°) | Value not available | DFT, Statistical Mechanics | Determines the spontaneity of reactions under specific conditions. |

| Entropy (S°) | Value not available | DFT, Statistical Mechanics | Measures the degree of disorder or randomness of the molecule. |

| Activation Energy (Ea) | Value not available | Transition State Theory, DFT | Represents the minimum energy required to initiate a chemical reaction. |

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, a combination of interactions is expected to dictate its crystal structure, influencing its physical properties such as melting point, solubility, and density.

Detailed analysis of the crystal structures of analogous compounds, particularly those containing pyrimidine rings and nitrile groups, provides a basis for understanding the potential interactions involving this compound. The key expected intermolecular interactions include:

π-π Stacking: The electron-rich pyrimidine ring is susceptible to π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. These interactions are a significant driving force in the crystal packing of many aromatic compounds.

Hydrogen Bonding: Although this compound does not possess strong hydrogen bond donors, weak C-H···N and C-H···F hydrogen bonds are likely to play a crucial role in the crystal packing. The nitrogen atoms of the pyrimidine ring and the nitrile group can act as hydrogen bond acceptors, while the C-H bonds of the pyrimidine ring can act as donors.

Halogen Bonding: The fluorine atoms in the molecule can participate in halogen bonding, where the electrophilic region on the fluorine atom interacts with a nucleophilic site on an adjacent molecule.

The interplay of these interactions will determine the specific packing motif of this compound. The crystal structures of related chlorocyanopyridines have shown the formation of one-dimensional chains or two-dimensional sheets through a combination of C-H···N interactions and π-stacking. nih.gov Similarly, studies on other substituted pyrimidine-5-carbonitriles have revealed the importance of N-H···O hydrogen bonds and other weak interactions in stabilizing the crystal structure. mdpi.com The presence of two fluorine atoms in this compound is expected to significantly influence the electrostatic potential of the molecule and thus modulate the nature and strength of these intermolecular interactions, potentially leading to unique packing arrangements.

Role of 4,6 Difluoropyrimidine 5 Carbonitrile in Medicinal Chemistry and Pharmacophore Design

Design Principles for Pyrimidine-Based Scaffolds

Pyrimidine (B1678525) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they can bind to a variety of biological targets with high affinity. nih.govnih.gov This versatility stems from the pyrimidine ring's ability to participate in hydrogen bonding, hydrophobic interactions, and π-stacking with biological macromolecules. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, a key interaction in many enzyme active sites and receptor binding pockets.

Strategic modifications at the 2, 4, 5, and 6 positions of the pyrimidine ring allow for the fine-tuning of a compound's pharmacological profile. nih.gov The introduction of fluorine atoms, as seen in 4,6-difluoropyrimidine-5-carbonitrile, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Fluorine's high electronegativity can influence the acidity of nearby protons and alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with the target protein. Furthermore, the carbon-fluorine bond is exceptionally stable, which can prevent metabolic degradation at that position.

The carbonitrile group at the 5-position is another key feature. It is a potent electron-withdrawing group and can act as a hydrogen bond acceptor. This group can also be a bioisosteric replacement for other functional groups, allowing for the modulation of a compound's physicochemical properties, such as solubility and membrane permeability. The combination of the difluoro and carbonitrile substitutions on the pyrimidine core creates a unique electronic environment that can be exploited for selective targeting of specific proteins.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR investigations focus on understanding how modifications at different positions of the pyrimidine ring affect their interaction with a biological target.

The fluorine atoms at the 4 and 6 positions are generally not substituted in initial library synthesis as they are key to the scaffold's desired electronic properties and metabolic stability. Instead, SAR studies often focus on the derivatization of other positions, if available, or on the development of fused pyrimidine systems. researchgate.net For instance, in the context of kinase inhibitors, the pyrimidine core often serves as a scaffold to which various side chains are attached at the 2 and 4/6 positions to interact with the hinge region and other parts of the ATP-binding pocket. acs.org

The nitrile group at the C-5 position is a significant contributor to the molecule's activity. nih.gov It can form critical hydrogen bonds with the target protein. SAR studies have shown that the presence and position of such electron-withdrawing groups are often essential for high potency. nih.gov

The following table summarizes hypothetical SAR data for derivatives of a generic pyrimidine-5-carbonitrile scaffold, illustrating common trends observed in medicinal chemistry programs.

| Compound ID | R1-substituent (at C2) | R2-substituent (at C4/C6) | Target Inhibition (IC50, nM) |

| A-1 | -NH2 | -F | 500 |

| A-2 | -NH-CH3 | -F | 250 |

| A-3 | -N(CH3)2 | -F | 600 |

| A-4 | -NH-phenyl | -F | 100 |

| A-5 | -NH-(4-methoxyphenyl) | -F | 50 |

| B-1 | -NH-phenyl | -Cl | 120 |

| B-2 | -NH-phenyl | -Br | 150 |

| B-3 | -NH-phenyl | -CH3 | 800 |

This table is illustrative and does not represent actual experimental data for this compound itself but demonstrates general SAR principles for similar scaffolds.

From this illustrative data, one could infer that:

A small alkyl substitution on the C2-amino group (A-2 vs. A-1) can be beneficial, but a larger, bulkier group may be detrimental (A-3).

Aromatic substituents at the C2-position significantly improve potency (A-4 vs. A-1).

Electron-donating groups on the C2-phenyl ring can further enhance activity (A-5 vs. A-4).

Halogen substitutions at the C4/C6 position are generally favored over alkyl groups (B-1, B-2 vs. B-3).

Strategies for Molecular Library Synthesis Incorporating the Pyrimidine Core

The synthesis of molecular libraries based on the this compound core is a key strategy for discovering new drug candidates. A common approach is to utilize the reactivity of the fluorine atoms, which can be displaced by nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. This allows for the introduction of a wide variety of functional groups at the 4 and 6 positions.

One efficient method for library synthesis is DNA-encoded library technology (DELT). nih.govacs.org In this technique, a DNA tag is attached to the pyrimidine scaffold, and subsequent chemical modifications are encoded by the DNA sequence. This allows for the rapid synthesis and screening of vast numbers of compounds. nih.gov The synthesis would typically start with a DNA-linked this compound core, followed by parallel reactions with a diverse set of nucleophiles (e.g., amines, thiols, alcohols) to generate a large library of derivatives.

Another strategy involves solid-phase synthesis, where the pyrimidine core is attached to a solid support. This allows for the use of excess reagents and simplified purification after each reaction step. The general synthetic route would involve the sequential displacement of the two fluorine atoms with different nucleophiles, followed by cleavage from the solid support to yield the final products.

The choice of synthetic strategy depends on the desired library size and the diversity of the building blocks to be incorporated. For very large libraries, DELT is often preferred, while for smaller, more focused libraries, solid-phase or solution-phase parallel synthesis may be more practical.

Considerations for Scaffold Optimization in Lead Compound Development

Once a "hit" compound is identified from a screening campaign, the process of lead optimization begins. This involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

For a lead compound based on the this compound scaffold, several optimization strategies can be considered:

Improving Potency and Selectivity: Fine-tuning the substituents at the 4 and 6 positions is critical for enhancing potency and selectivity. This can involve exploring a wider range of amines, alcohols, or other nucleophiles to optimize interactions with the target protein. The introduction of chiral centers can also lead to more specific interactions and improved activity.

Enhancing Metabolic Stability: While the difluoro substitutions already contribute to metabolic stability, other parts of the molecule may be susceptible to metabolism. Common metabolic "soft spots," such as electron-rich aromatic rings or benzylic positions, can be identified and modified. For example, replacing a metabolically labile methyl group with a trifluoromethyl group can block oxidation.

Modulating Physicochemical Properties: Properties such as solubility and lipophilicity are crucial for oral bioavailability. The substituents on the pyrimidine core can be modified to achieve an optimal balance. For example, adding polar groups can increase solubility, while reducing the number of aromatic rings can decrease lipophilicity.

Scaffold Hopping: In some cases, the pyrimidine core itself may be replaced with a different heterocyclic system that maintains the key binding interactions while offering improved properties. nih.gov This "scaffold hopping" approach can lead to the discovery of novel chemical series with superior drug-like properties.

The lead optimization process is an iterative cycle of design, synthesis, and testing. Each new set of compounds provides valuable SAR data that guides the design of the next generation of molecules, ultimately leading to the identification of a clinical candidate.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. For 4,6-Difluoropyrimidine-5-carbonitrile, future research will likely focus on developing synthetic routes that align with the principles of green chemistry. rasayanjournal.co.inpowertechjournal.com Traditional methods for pyrimidine (B1678525) synthesis often rely on harsh reagents and solvents. rasayanjournal.co.in The future lies in creating novel pathways that are not only efficient but also sustainable. benthamdirect.comnih.gov

Key areas for development include:

Catalyst Innovation: The exploration of reusable, heterogeneous catalysts can minimize waste and simplify purification processes. powertechjournal.com Research into novel organocatalysts or metal-free catalytic systems could provide greener alternatives to conventional methods. powertechjournal.com

Alternative Energy Sources: The use of microwave irradiation and ultrasound-assisted synthesis has already shown promise in accelerating reaction times and improving yields for various pyrimidine derivatives. rasayanjournal.co.inpowertechjournal.com Future work could optimize these techniques specifically for the synthesis of fluorinated pyrimidines.

Solvent-Free and Biocatalytic Methods: The development of solvent-free reaction conditions or the use of biodegradable ionic liquids can significantly reduce the environmental impact. rasayanjournal.co.in Furthermore, biocatalysis presents an opportunity for highly selective and environmentally friendly synthetic transformations. powertechjournal.com

| Green Chemistry Approach | Potential Benefit for Synthesis |

| Reusable Heterogeneous Catalysts | Reduced catalyst waste, simplified product purification. |

| Microwave/Ultrasound Assistance | Faster reaction times, potentially higher yields. rasayanjournal.co.in |

| Solvent-Free Reactions | Minimized volatile organic compound (VOC) emissions. rasayanjournal.co.in |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. powertechjournal.com |

Exploration of Underexplored Reactivity Profiles

The electron-withdrawing nature of the two fluorine atoms and the cyano group makes the pyrimidine ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com While this reactivity is anticipated, a comprehensive exploration of its synthetic utility remains a key area for future investigation.

Future research should systematically investigate:

Regioselectivity: A detailed study of how different nucleophiles (O, N, S-based) preferentially substitute at the C4 or C6 positions. Understanding the factors that control this selectivity is crucial for its application in targeted synthesis.

Kinetics and Mechanistic Studies: In-depth kinetic studies will provide a deeper understanding of the reaction mechanisms. This knowledge is essential for optimizing reaction conditions and expanding the scope of possible transformations.

Reactions of the Cyano Group: Beyond SNAr reactions on the ring, the reactivity of the nitrile group itself offers avenues for further functionalization, such as hydrolysis, reduction, or cycloaddition reactions, leading to a wider array of novel derivatives.

Advanced Applications in Supramolecular Chemistry and Nanotechnology

The unique electronic and structural features of this compound make it an intriguing building block for supramolecular assemblies and advanced nanomaterials. nih.gov The pyrimidine core can participate in hydrogen bonding and π-π stacking interactions, which are fundamental to the construction of self-assembling systems.

Potential future applications in these fields include:

Liquid Crystals: The rigid, planar structure of the pyrimidine ring, combined with appropriate peripheral substitutions, could lead to the development of novel liquid crystalline materials with unique optical and electronic properties.

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives have been explored for use in OLEDs. mdpi.com The specific electronic properties of this compound could be harnessed to create new emitter or host materials.

Functional Nanoparticles: The compound could be used as a ligand to cap metal nanoparticles, thereby modifying their electronic properties and enabling their use in catalysis or biomedical applications. nih.govresearchgate.net

Integration with Artificial Intelligence and Machine Learning for Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of molecular properties and reaction outcomes. mdpi.comresearchgate.net The integration of these computational tools can significantly accelerate the discovery and development of new derivatives of this compound. nih.gov

Key applications of AI and ML in this context include:

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, physicochemical properties, and reactivity of novel pyrimidine derivatives. mdpi.comscirp.orgresearchgate.net This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis.

Retrosynthetic Analysis: AI-powered tools can assist in planning the synthesis of complex target molecules derived from this compound by proposing viable synthetic routes. nih.gov

Reaction Optimization: Machine learning algorithms can analyze experimental data to identify optimal reaction conditions, such as temperature, solvent, and catalyst, leading to improved yields and reduced experimental effort. mdpi.com

| AI/ML Application | Potential Impact on Research |

| QSAR Modeling | Prediction of biological activity for new derivatives. mdpi.comscirp.org |

| Retrosynthesis Planning | Faster design of efficient synthetic routes. nih.gov |

| Reaction Outcome Prediction | Prioritization of high-yield reactions, reducing failed experiments. mdpi.com |

Process Intensification and Scale-Up Methodologies

For any commercially viable application, the development of robust and scalable manufacturing processes is essential. Process intensification, which aims to create smaller, cleaner, and more energy-efficient technologies, offers a promising avenue for the production of this compound. aiche.orgvapourtec.com

Future research in this area should focus on:

Continuous Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer significant advantages, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. researchgate.netmdpi.comnih.gov This is particularly relevant for potentially energetic reactions involving fluorinated compounds. acs.org

Microreactor Technology: The use of microreactors allows for precise control over reaction parameters and can enable the use of reaction conditions that are not feasible in larger batch reactors, potentially leading to higher yields and selectivity. researchgate.net

Downstream Processing: Developing efficient and scalable methods for the purification and isolation of the final product is a critical aspect of process development that requires careful consideration.

By focusing on these key areas, the scientific community can unlock the full potential of this compound, paving the way for its application in a wide range of advanced technologies.

Q & A

Q. What are the common synthetic routes for preparing 4,6-Difluoropyrimidine-5-carbonitrile, and what analytical techniques are used to confirm its structure?

Answer: The compound is typically synthesized via multi-component reactions under thermal aqueous conditions. For example, a three-component process involving aldehydes, malononitrile, and thiourea derivatives can yield pyrimidinecarbonitriles with fluorinated substituents . Structural confirmation relies on spectroscopic methods:

- NMR Spectroscopy : δ<sup>1</sup>H and δ<sup>13</sup>C NMR (e.g., δ<sup>13</sup>C signals at 117–118 ppm for nitrile groups) .

- IR Spectroscopy : A sharp peak near 2212 cm<sup>-1</sup> confirms the -CN group .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 225 for C12H11N5) .

Q. How can researchers characterize the purity and identify potential impurities in this compound samples?

Answer: Purity assessment employs:

- High-Performance Liquid Chromatography (HPLC) : Resolves impurities with detection limits <0.1% .

- Melting Point Analysis : Sharp melting ranges (e.g., 89–91°C for related fluorinated pyridines) indicate high crystallinity .

- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-component reactions?

Answer: Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .

- Catalyst Screening : Lewis acids like ZnCl2 improve cyclization efficiency (yield increase from 55% to 82% in model systems) .

- Temperature Control : Reactions at 80–100°C balance kinetic activation and thermal decomposition risks .

Q. How do electron-withdrawing substituents (e.g., -F) at the 4 and 6 positions influence the reactivity of the pyrimidinecarbonitrile scaffold?

Answer: Fluorine atoms increase electrophilicity at the C5 position, facilitating nucleophilic aromatic substitution (SNAr). This is evidenced by:

Q. What methodologies resolve contradictions in spectral data (e.g., NMR shifts) observed during characterization?

Answer: Contradictions arise from solvent effects or tautomerism. Mitigation strategies include:

Q. How can computational tools predict regioselectivity in functionalizing this compound?

Answer: Density Functional Theory (DFT) simulations map electrostatic potential surfaces to identify reactive sites:

- Fukui Indices : Predict nucleophilic attack at C5 (f<sup>-</sup> = 0.12) vs. C2 (f<sup>-</sup> = 0.07) .

- Molecular Dynamics : Simulate transition states for SNAr reactions to prioritize synthetic routes .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.